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Compound of Interest

Compound Name:
Methyl 4-Hydroxy-2,3-

dimethylbenzoate

CAS No.: 5628-56-8

Cat. No.: B1607767

Get Quote

Focus: Atraric Acid & 3-Methylorsellinic Acid Scaffolds
Executive Summary
Hydroxy-dimethylbenzoate derivatives represent a niche but pharmacologically potent class of

phenolic polyketides. The primary naturally occurring congener, Atraric Acid (Methyl 2,4-

dihydroxy-3,6-dimethylbenzoate), has emerged as a validated lead compound for prostate

cancer therapeutics. Unlike steroidal anti-androgens, Atraric Acid functions as a specific,

competitive antagonist of the Androgen Receptor (AR), inhibiting nuclear translocation and

downstream signaling.[1][2][3]

This guide delineates the chemical taxonomy, biosynthetic logic, and isolation methodologies

for these compounds, providing a self-validating workflow for their extraction and

characterization.

Chemical Taxonomy & Natural Occurrence
The core scaffold is characterized by a benzoic acid moiety substituted with:
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Two Hydroxyl groups: Typically at positions 2 and 4 (resorcinol pattern).

Two Methyl groups: Typically at positions 3 and 6.

Carboxyl modification: Often esterified (methyl ester) in the final natural product.

Primary Derivatives
Compound Name IUPAC Name

Key Natural
Sources

Pharmacological
Relevance

Atraric Acid
Methyl 2,4-dihydroxy-

3,6-dimethylbenzoate

Prunus africana

(Bark), Stereocaulon

alpinum (Lichen),

Evernia prunastri

(Oakmoss)

AR Antagonist, Anti-

inflammatory (COX-2

inhibition)

3-Methylorsellinic Acid
2,4-dihydroxy-3,6-

dimethylbenzoic acid

Aspergillus silvaticus,

Aspergillus terreus

Antibacterial,

Biosynthetic precursor

to Atraric Acid

Methyl 3-

methylorsellinate
(Same as Atraric Acid) Usnea undulata

Synonym for Atraric

Acid used in

lichenology

Biosynthetic Logic (PKS Pathway)
The biosynthesis of hydroxy-dimethylbenzoates follows a Type I or Type III Polyketide

Synthase (PKS) logic, originating from an Acetyl-CoA starter unit and Malonyl-CoA extenders.

The critical divergence from standard orsellinic acid biosynthesis is the C-methylation step at

position 3, followed by O-methylation (esterification).

Pathway Visualization
The following diagram illustrates the enzymatic cascade from Acetyl-CoA to Atraric Acid.
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Caption: Biosynthetic pathway of Atraric Acid involving PKS assembly followed by sequential C-

and O-methylation.

Isolation & Characterization Protocol
This protocol is designed for the isolation of Atraric Acid from Stereocaulon lichen species or

Prunus africana bark. It prioritizes purity for biological assays.

Reagents & Equipment
Source Material: Dried thalli of Stereocaulon alpinum or Prunus africana bark powder.

Solvents: Methanol (MeOH), Hexane, Ethyl Acetate (EtOAc), Acetonitrile (ACN), Formic Acid.

Stationary Phase: Silica gel 60 (0.040–0.063 mm) or C18 Prep-LC column.

Step-by-Step Workflow
Extraction:

Sonicate 100g of dried, ground plant material in 1L Methanol (MeOH) at room temperature

for 24 hours.

Filter and concentrate the supernatant in vacuo at 40°C to obtain the crude methanolic

extract.

Liquid-Liquid Partitioning (Lipid Removal):

Resuspend crude extract in 200mL 90% MeOH/H2O.
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Partition against Hexane (3 x 200mL) to remove lipids/chlorophyll. Discard Hexane layer.

Dilute the MeOH layer with water to reach 50% MeOH.

Partition against Ethyl Acetate (EtOAc) (3 x 200mL). Collect the EtOAc layer (contains

phenolics).

Fractionation:

Dry the EtOAc fraction over anhydrous Na2SO4 and concentrate.

Load onto a Silica Gel column. Elute with a gradient of Hexane:EtOAc (9:1 to 1:1).

Atraric acid typically elutes in mid-polarity fractions (check via TLC, UV active at 254nm).

Purification (HPLC):

For >98% purity, perform Prep-HPLC on a C18 column.

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

Gradient: 40% B to 100% B over 30 mins.

Detection: 254 nm and 280 nm.

Structural Validation (NMR Data)
To confirm identity, compare isolated material against these standard shifts (in Methanol-d4):

Position Type Shift (δ ppm) Multiplicity Integration

H-5 Aromatic 6.25 Singlet (s) 1H

-OCH3 Ester Methyl 3.83 Singlet (s) 3H

-CH3 (C3) Methyl 2.31 Singlet (s) 3H

-CH3 (C6) Methyl 1.89 Singlet (s) 3H

C=O Carbonyl 172.5 (13C NMR) -
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Pharmacological Mechanisms
Atraric acid acts as a selective Androgen Receptor (AR) antagonist.[2][3][4][5] Unlike

bicalutamide, it does not induce AR nuclear translocation even at high concentrations, making

it a unique chemical probe for Castration-Resistant Prostate Cancer (CRPC).

Mechanism of Action: AR Antagonism
The molecule binds to the Ligand Binding Domain (LBD) of the AR, preventing the

conformational change required for the receptor to enter the nucleus and bind to Androgen

Response Elements (AREs).
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Caption: Atraric acid competitively binds AR, preventing nuclear translocation and subsequent

gene transcription.[1][3]

Quantitative Bioactivity Data
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Target / Assay Activity Type Value (IC50 / Ki) Notes

Androgen Receptor

(AR)
Antagonist ~10 - 50 µM

Inhibits LNCaP & C4-

2 cell growth

PTP1B Inhibitor 51.5 µM
Potential diabetes

relevance

COX-2 Expression Inhibitor 100 - 300 µM
Downregulates PGE2

in macrophages

5-Alpha Reductase Inhibitor N/A

Pygeum extract has

this activity; AA is

specific to AR

Synthetic Derivatization for Drug Development
While Atraric Acid is bioactive, its ester linkage is susceptible to hydrolysis by esterases in vivo,

yielding the less active 3-methylorsellinic acid.

Optimization Strategy: Researchers have successfully synthesized bioisosteres to improve

metabolic stability:

Ketone Derivatives: Replacing the methyl ester with a propanoyl group.

Amide Derivatives: N-methoxy-N-methyl-amide variants. Result: These derivatives retain AR

antagonistic activity and induce cellular senescence in prostate cancer models without the

hydrolytic liability of the ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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